molecular formula C7H3ClF3NO2 B128743 2-Chloro-4-nitrobenzotrifluoride CAS No. 151504-80-2

2-Chloro-4-nitrobenzotrifluoride

Cat. No.: B128743
CAS No.: 151504-80-2
M. Wt: 225.55 g/mol
InChI Key: MOTWHSMEZCFDOD-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzotrifluoride: is an organic compound with the molecular formula C7H3ClF3NO2 . It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fourth position. This compound is known for its applications in various chemical industries, particularly as an intermediate in the synthesis of other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-nitrobenzotrifluoride typically involves the nitration of 2-Chlorobenzotrifluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions. The general reaction scheme is as follows:

2-Chlorobenzotrifluoride+HNO3+H2SO4This compound+H2O\text{2-Chlorobenzotrifluoride} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} 2-Chlorobenzotrifluoride+HNO3​+H2​SO4​→this compound+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors with precise control over reaction conditions. The process includes the following steps:

    Mixing: 2-Chlorobenzotrifluoride is mixed with a nitrating mixture of concentrated nitric acid and sulfuric acid.

    Reaction: The mixture is maintained at a controlled temperature to ensure complete nitration.

    Separation: The reaction mixture is then separated, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or a catalyst.

Major Products:

    Reduction: 2-Chloro-4-aminobenzotrifluoride.

    Substitution: Various substituted benzotrifluoride derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-nitrobenzotrifluoride is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.

    Biology: In the study of enzyme-catalyzed reactions involving nitro compounds.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitrobenzotrifluoride involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The chlorine atom can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    4-Chlorobenzotrifluoride: Lacks the nitro group, making it less reactive towards nucleophiles.

    2,4-Dichlorobenzotrifluoride: Contains an additional chlorine atom, altering its reactivity and applications.

    2-Chloro-5-nitrobenzotrifluoride: The nitro group is positioned differently, affecting its chemical behavior.

Uniqueness: 2-Chloro-4-nitrobenzotrifluoride is unique due to the specific positioning of the chlorine and nitro groups, which imparts distinct reactivity patterns and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-chloro-4-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTWHSMEZCFDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381220
Record name 2-Chloro-4-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151504-80-2
Record name 2-Chloro-4-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 151504-80-2
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Synthesis routes and methods

Procedure details

A solution of 3-chloro-4-iodo-nitrobenzene (2.26 g), trimethyl(trifluoromethyl)silane (5.68 g), copper(I) iodide (2.28 g), and potassium fluoride (0.56 g) in N,N-dimethylformamide (8 mL) is heated in a sealed tube to 80° C. for 40 hours. The solution is then cooled, diluted with diethyl ether, filtered through diatomaceous earth, and the filtrate is washed successively with water, saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure and the residue is chromatographed over silica gel (1% diethyl ether in hexanes followed by 10% ethyl acetate in hexanes is used as the eluant) to provided the desired product as a colorless oil.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
2.28 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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